Methyl 3-amino-4-methoxybutanoate; trifluoroacetic acid
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Overview
Description
Methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid is a compound that combines the properties of an amino acid derivative with those of trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-methoxybutanoate typically involves the esterification of (3S)-3-amino-4-methoxybutanoic acid. This can be achieved using methanol in the presence of an acid catalyst. Trifluoroacetic acid is often used as a reagent in organic synthesis due to its strong acidic properties and ability to act as a solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of trifluoroacetic acid in these processes ensures efficient catalysis and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid involves its interaction with various molecular targets. The trifluoroacetic acid component can act as a strong acid, facilitating protonation and activation of substrates in chemical reactions. The amino and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Methyl trifluoroacetate: Used as a reagent for trifluoroacetylation reactions.
Perfluoroacetic acid: Another perfluorinated carboxylic acid with similar properties.
Uniqueness
Methyl (3S)-3-amino-4-methoxybutanoate, trifluoroacetic acid is unique due to its combination of an amino acid derivative with trifluoroacetic acid.
Properties
Molecular Formula |
C8H14F3NO5 |
---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
methyl 3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7) |
InChI Key |
VISSCMQPTKDZAB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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